3-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dihydropyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized by reacting 5-bromopyrimidine with appropriate reagents under controlled conditions.
Attachment to Piperidine: The bromopyrimidine intermediate is then reacted with piperidine derivatives to form the piperidinyl-bromopyrimidine compound.
Formation of the Dihydropyrimidinone Structure: The final step involves the reaction of the piperidinyl-bromopyrimidine compound with a dihydropyrimidinone precursor under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromopyrimidine moiety.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
3-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may play a key role in binding to these targets, while the piperidine and dihydropyrimidinone structures contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler compound with a bromopyrimidine structure.
Piperidinyl Derivatives: Compounds containing a piperidine ring linked to various functional groups.
Dihydropyrimidinones: Compounds with a dihydropyrimidinone core structure.
Uniqueness
3-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its combination of these three distinct moieties, which may confer specific properties and activities not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O3/c1-12-5-15(24)23(11-21-12)9-16(25)22-4-2-3-13(8-22)10-26-17-19-6-14(18)7-20-17/h5-7,11,13H,2-4,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMRPZOSNGUVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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